![molecular formula C23H16F3NO3 B2838087 1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 853889-93-7](/img/structure/B2838087.png)
1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
The compound “1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide” is an organic compound with the molecular formula C23H16F3NO3 . It has an average mass of 411.373 Da and a mono-isotopic mass of 411.108215 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group, a trifluoromethyl group, and an isochromene group, all connected by amide and ketone functional groups .Scientific Research Applications
- This compound has been investigated for its potential as an anticoagulant and antiplatelet agent. Researchers have explored its effects on blood coagulation factor Xa . Further studies are needed to fully understand its mechanism of action and potential clinical applications.
- N-Phenyl-bis(trifluoromethanesulfonimide) derivatives have been used as intermediates in OLED materials. Their unique properties make them suitable for applications in organic electronics and optoelectronics .
Anticoagulant and Antiplatelet Activity
OLED (Organic Light-Emitting Diode) Applications
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found in many fda-approved drugs, exhibiting numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds have been associated with various modes of action depending on their structure and the specific targets they interact with .
Biochemical Pathways
It’s known that factor xa (fxa) plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . This might suggest a potential pathway that could be affected by similar compounds.
Pharmacokinetics
It’s known that the introduction of fluorine atoms can modulate the lipophilicity, electronegativity, basicity, and bioavailability of potential and established drugs . This suggests that the trifluoromethyl group in the compound could influence its pharmacokinetic properties.
Result of Action
It’s known that the introduction of fluorine atoms can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the trifluoromethyl group in the compound could contribute to its potential therapeutic effects.
Action Environment
It’s known that the physicochemical properties of a compound, including its lipophilicity, solubility, and stability, can be influenced by environmental factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3/c24-23(25,26)17-7-4-8-18(13-17)27-21(28)15-9-10-19-16(11-15)12-20(30-22(19)29)14-5-2-1-3-6-14/h1-11,13,20H,12H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZUVRPNRSOAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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